(2-chlorobenzyl)zinc(II) chloride
Description
Significance of Organozinc Reagents in Carbon-Carbon Bond Formation
Organozinc reagents are instrumental in a variety of carbon-carbon bond-forming reactions, a fundamental process in the construction of more complex organic molecules. Their utility is highlighted in several key transformations:
Negishi Coupling: This palladium- or nickel-catalyzed cross-coupling reaction joins an organozinc compound with an organic halide or triflate. wikipedia.orgchemistnotes.com It is a versatile method for creating new C-C bonds and is widely used in the synthesis of natural products and pharmaceuticals due to its high functional group tolerance. wikipedia.orgchemistnotes.com
Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to produce a β-hydroxy ester. organicreactions.orglibretexts.orgbyjus.com The key intermediate is an organozinc enolate, which is less reactive than its lithium or Grignard counterparts, thus preventing self-condensation of the ester. libretexts.orgwikipedia.org
Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes in a stereospecific manner. wikipedia.orgchemistrylearner.com This method is advantageous as it avoids the use of the highly hazardous diazomethane. tcichemicals.com
Barbier Reaction: Similar to the Grignard reaction, the Barbier reaction involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal, such as zinc. wikipedia.orglibretexts.org A key advantage is that it can be performed as a one-pot synthesis, generating the organozinc reagent in situ. wikipedia.org
The ability of organozinc reagents to participate in these and other reactions underscores their importance in modern synthetic organic chemistry. rsc.org
Historical Context and Evolution of Organozinc Chemistry
The field of organometallic chemistry began in 1849 with the synthesis of diethylzinc (B1219324) by Edward Frankland. wikipedia.orgdigitellinc.comresearchgate.net This discovery was a landmark achievement, representing the first compound with a metal-to-carbon sigma bond. researchgate.netchemeurope.com Frankland's initial work involved heating ethyl iodide with zinc metal, which produced a volatile and pyrophoric liquid. wikipedia.orgacs.org His meticulous experiments, often conducted with ingeniously designed apparatus to exclude air and moisture, laid the foundation for the study of this new class of compounds. acs.orguwimona.edu.jm
Over the following decades, the scope of organozinc chemistry expanded significantly. Key developments include:
1858: James Alfred Wanklyn, a student of Frankland, reported the first synthesis of a zincate nucleophile. digitellinc.com
1863: Frankland and B.F. Duppa reported the reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.comchemeurope.com
Late 19th Century: Aleksandr Mikhailovich Butlerov and his students pioneered the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com
1887: Sergei Nikolaevich Reformatsky discovered the reaction that now bears his name, using an α-halo ester and a carbonyl compound with zinc metal. byjus.comdigitellinc.com
These early discoveries established organozinc compounds as valuable reagents in organic synthesis.
Comparative Reactivity and Functional Group Tolerance of Organozinc Reagents versus Other Organometallics
A defining characteristic of organozinc reagents is their moderate reactivity compared to more ionic organometallic compounds like organolithium and organomagnesium (Grignard) reagents. wikipedia.orgslideshare.net This difference in reactivity stems from the more covalent nature of the carbon-zinc bond. uni-muenchen.de
| Feature | Organozinc Reagents | Organolithium Reagents | Organomagnesium Reagents (Grignard) |
| Carbon-Metal Bond | More covalent | Highly ionic | Predominantly ionic |
| Reactivity | Less reactive | Highly reactive | Highly reactive |
| Functional Group Tolerance | High | Low | Moderate |
| Common Reactions | Negishi coupling, Reformatsky, Simmons-Smith | Nucleophilic addition, deprotonation | Nucleophilic addition, deprotonation |
The reduced reactivity of organozinc reagents is a significant advantage, as it allows for a higher tolerance of sensitive functional groups such as esters, ketones, and nitriles within the reacting molecules. chemistnotes.comuni-muenchen.de In contrast, organolithium and Grignard reagents are often incompatible with such functional groups due to their high basicity and nucleophilicity, leading to undesired side reactions. This chemoselectivity makes organozinc reagents particularly valuable for the synthesis of complex, polyfunctional molecules. slideshare.netuni-muenchen.de
Challenges in Handling and Storage of Organozinc Reagents and Implications for Research
Despite their synthetic utility, organozinc reagents, particularly low-molecular-weight dialkylzincs like dimethylzinc (B1204448) and diethylzinc, present significant handling and storage challenges. bioengineer.org Many are pyrophoric, meaning they can spontaneously ignite upon contact with air. wikipedia.orgchemeurope.com They are also highly sensitive to moisture and protic solvents, which cause them to decompose. wikipedia.orgchemeurope.com
These properties necessitate the use of specialized air-free techniques, such as working under an inert atmosphere of nitrogen or argon, and the use of dry, aprotic solvents. wikipedia.orgchemeurope.com For many applications, organozinc reagents are prepared in situ to avoid isolation and storage. chemeurope.com
Recent research has focused on developing safer methods for handling these hazardous compounds. One promising approach involves the noncovalent immobilization of organozinc reagents within a protective crystalline sponge. bioengineer.org This method allows for high-resolution structural analysis without the risk of degradation and enables the controlled release of the reactive species when needed. bioengineer.org Such innovations are crucial for both academic research and industrial applications, as they improve safety and facilitate the broader use of these powerful synthetic tools.
Properties
Molecular Formula |
C7H6Cl2Zn |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
zinc;1-chloro-2-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of 2 Chlorobenzyl Zinc Ii Chloride
Direct Metalation Approaches
Direct metalation involves the direct insertion of a metal into an organic halide bond. This approach is advantageous for creating organometallic reagents in a straightforward manner. For the synthesis of (2-chlorobenzyl)zinc(II) chloride, two notable direct metalation strategies have been developed, each utilizing different metal activation and reaction conditions to achieve the desired product.
Lithium Chloride-Mediated Insertion of Zinc Dust into 2-Chlorobenzyl Chloride
A highly efficient method for the preparation of this compound involves the direct insertion of commercially available zinc dust into 2-chlorobenzyl chloride, a reaction significantly facilitated by the presence of lithium chloride (LiCl). acs.org This procedure allows for the formation of a range of functionalized benzylic zinc chlorides under mild conditions. acs.org
The successful synthesis of this compound via this method hinges on the careful optimization of reaction parameters. Research has demonstrated that the reaction proceeds almost quantitatively when 2-chlorobenzyl chloride is treated with an excess of zinc dust and lithium chloride. acs.org Specifically, using 1.5 equivalents of both zinc dust and lithium chloride relative to the benzylic chloride at 0°C, followed by stirring at 25°C for 2 hours, results in a near-quantitative yield of the desired organozinc reagent. acs.org
The stoichiometry of the reagents plays a critical role. For instance, electron-rich benzylic chlorides, such as 3,4,5-trimethoxybenzyl chloride, require slightly more zinc dust and LiCl (2.0 equivalents each) to achieve a good yield (78%) within 3 hours at 25°C. acs.org In contrast, the more reactive 2-lithiated benzylic chloride can be converted to its corresponding zinc compound in just 1 hour with 1.5 equivalents of zinc dust and LiCl, affording a 93% yield. acs.org These findings highlight the need to tailor the reagent ratios based on the electronic properties of the starting benzylic chloride.
| Benzylic Chloride | Zinc Dust (equiv) | LiCl (equiv) | Time (h) | Temperature (°C) | Yield (%) |
| 2-Chlorobenzyl chloride | 1.5 | 1.5 | 2 | 25 | 99 |
| 3,4,5-Trimethoxybenzyl chloride | 2.0 | 2.0 | 3 | 25 | 78 |
| 2-Lithiated benzylic chloride | 1.5 | 1.5 | 1 | 25 | 93 |
The presence of lithium chloride is crucial for the success of this reaction. In the absence of LiCl, the insertion of zinc into the carbon-chlorine bond is slow and incomplete. acs.org The promotional effect of LiCl is attributed to its ability to break down the passivating layer on the zinc metal surface and to solubilize the resulting organozinc species, thereby preventing their deactivation on the metal surface. acs.orgnsf.gov
Mechanistic studies, combining experimental and computational approaches, have shed light on the precise role of LiCl. nih.gov It is understood that LiCl facilitates the electron transfer steps from the zinc metal to the organic halide. nih.gov Furthermore, LiCl helps in the formation of a soluble organozinc reagent, likely by forming a complex of the type RZnCl·LiCl. nih.gov This solubilization prevents the organometallic product from precipitating onto the zinc surface, which would otherwise halt the reaction. nsf.gov The effectiveness of lithium salts in promoting the reaction has been shown to correlate with their ability to solubilize intermediates on the zinc metal surface. nsf.gov
The lithium chloride-mediated zinc insertion method exhibits a broad scope, tolerating a variety of functional groups on the benzylic chloride. acs.org This includes sensitive groups such as esters, cyanides, and even ketones, which are often incompatible with more reactive organometallics like Grignard or organolithium reagents. acs.org The mild reaction conditions (25°C) contribute to this high functional group tolerance, preventing side reactions. acs.org
However, the reactivity of the benzylic chloride is influenced by the electronic nature of the substituents on the aromatic ring. Electron-rich benzylic chlorides generally react readily. acs.org While the method is robust, its efficiency can be lower for certain substrates, necessitating adjustments to the reaction conditions, such as increasing the equivalents of zinc and LiCl. acs.org A significant advantage of this method is the suppression of homo-coupling products, which are often a major byproduct in the synthesis of benzylic organometallics. acs.org
Analogous Direct Metalation Strategies for Functionalized Benzylic Zinc Chlorides
The direct insertion of zinc metal into benzylic C-X bonds represents a powerful and straightforward method for the preparation of functionalized benzylic zinc chlorides, including this compound. A significant advancement in this area is the use of lithium chloride (LiCl) as a mediator, which facilitates the zinc insertion into benzycelectronic and steric nature of the substituent on the aromatic ring. acs.org
A key advantage of this LiCl-mediated protocol is its remarkable tolerance for a wide array of sensitive functional groups that would not be compatible with more reactive organometallic reagents like Grignard or organolithium compounds. acs.orgresearchgate.net For instance, benzylic chlorides bearing ester, nitrile, and even ketone functionalities can be smoothly converted to their corresponding organozinc reagents in good to excellent yields. acs.orgnih.gov The presence of these functional groups is crucial for the subsequent elaboration of the organozinc intermediate into more complex molecular architectures. nih.gov
The reaction is typically carried out using zinc dust in the presence of stoichiometric amounts of LiCl in tetrahydrofuran (B95107) (THF) at room temperature. nih.govbeilstein-journals.org The formation of the benzylic zinc chloride is generally efficient, with minimal formation of the undesired Wurtz homocoupling product. nih.govnih.gov The resulting organozinc reagents have been shown to be stable in solution for extended periods, with some keto-substituted derivatives having a half-life of several days at 25 °C. acs.org
The utility of these functionalized benzylic zinc reagents is demonstrated in their subsequent reactions, such as palladium-catalyzed cross-coupling reactions to form diaryl- and heterodiarylmethanes, or copper-mediated acylations to produce polyfunctional ketones. acs.orgnih.gov For example, a benzylic zinc reagent has been used in a short synthesis of the alkaloid papaverine. acs.org
Table 1: LiCl-Mediated Synthesis of Functionalized Benzylic Zinc Chlorides
| Starting Benzylic Chloride | Functional Group | Yield of Zinc Reagent (%) | Reference |
|---|---|---|---|
| 3-Ethoxycarbonylbenzyl chloride | Ester | >95 | electronicsandbooks.com |
| 3-Cyanobenzyl chloride | Nitrile | 94 | acs.org |
| 3-Acetylbenzyl chloride | Ketone | 68 | beilstein-journals.org |
| 3,4,5-Trimethoxybenzyl chloride | Ether | 78 | acs.org |
| 1-Chloroethylbenzene | Secondary halide | 85 | acs.org |
This table is interactive and allows for sorting and filtering of the data.
General Organozinc Reagent Synthesis Strategies Applicable to this compound
Beyond direct metalation, several general strategies for the synthesis of organozinc reagents are applicable to the preparation of this compound. slideshare.net These methods offer alternative routes that may be advantageous depending on the availability of starting materials and the desired purity of the final product.
Insertion of Zinc Metal into Organic Halides
The direct insertion of zinc metal into the carbon-halogen bond of an organic halide is the most fundamental method for preparing organozinc halides. wikipedia.orggoogle.com This oxidative addition reaction is highly attractive due to its simplicity and atom economy. google.com For the synthesis of this compound, this would involve the reaction of 2-chlorobenzyl chloride with metallic zinc.
A critical factor for the success of this reaction is the activation of the zinc metal. wikipedia.orggoogle.com Commercial zinc dust is often coated with a passivating layer of zinc oxide that inhibits the reaction. google.com Various activation methods have been developed, including treatment with 1,2-dibromoethane (B42909) and chlorotrimethylsilane, or the use of highly reactive "Rieke zinc," which is prepared by the reduction of a zinc salt like ZnCl₂ with an alkali metal. wikipedia.orgnih.gov The rate of insertion is influenced by the nature of the halide, with the reactivity order being I > Br > Cl. ijmpronline.com Benzylic halides are generally more reactive than alkyl halides. ncl.res.in The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF). ijmpronline.com
Table 2: Factors Influencing Direct Zinc Insertion
| Factor | Description | Significance | Reference |
|---|---|---|---|
| Zinc Activation | Removal of passivating oxide layer. | Essential for reaction initiation. | wikipedia.orggoogle.com |
| Halide | Reactivity order: I > Br > Cl. | Determines reaction conditions. | ijmpronline.com |
| Solvent | Aprotic solvents like THF are common. | Affects solubility and reactivity. | ijmpronline.com |
| Temperature | Varies depending on substrate reactivity. | Controls reaction rate and side reactions. | ijmpronline.com |
| Additives | LiCl can accelerate the insertion. | Improves efficiency and yield. | nih.govnih.gov |
This table is interactive and allows for sorting and filtering of the data.
Functional Group Exchange Methodologies
Functional group exchange represents another pathway to organozinc compounds. wikipedia.org One of the most common examples of this is the reaction of an organoborane with diethylzinc (B1219324), which proceeds via a copper-catalyzed mechanism. wikipedia.org This method is particularly useful for preparing organozinc reagents with high selectivity. wikipedia.org While not the most direct route to this compound, a hypothetical pathway could involve the hydroboration of a suitable precursor followed by treatment with a zinc reagent.
Another functional group exchange involves the reaction of organic iodides with diethylzinc in the presence of a palladium or nickel catalyst, which proceeds through a radical mechanism. ijmpronline.com This method can be used to generate organozinc products at room temperature. ijmpronline.com
Transmetallation Processes
Transmetallation is a widely used and versatile method for preparing organozinc reagents, especially when the direct insertion method is problematic or when a higher degree of functional group tolerance is required than what is offered by the precursor organometallic. wikipedia.orgncl.res.in This process involves the reaction of a more reactive organometallic compound, such as an organolithium or a Grignard reagent (RMgX), with a zinc halide salt (ZnX₂). ncl.res.in
Continuous Flow Synthesis Methodologies for Organozinc Compounds
The synthesis of organozinc reagents, which can be exothermic and sensitive to air and moisture, has been significantly advanced by the advent of continuous flow chemistry. nih.govacs.org This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.orgresearchgate.netacs.org
In a typical continuous flow setup for organozinc synthesis, a solution of the organic halide (e.g., 2-chlorobenzyl chloride) is passed through a packed-bed reactor containing activated zinc metal. nih.govacs.org The temperature of the reactor is precisely controlled, and the residence time of the reactants in the column can be adjusted by varying the flow rate. nih.gov This allows for fine-tuning of the reaction conditions to maximize conversion and yield while minimizing the formation of byproducts. acs.org
Studies have shown that complete conversion of the organic halide can be achieved in a single pass through the reactor, with residence times ranging from a few minutes to over an hour, depending on the specific substrate and conditions. acs.orgresearchgate.net The resulting organozinc solution can be collected for later use or directly coupled to a subsequent flow reactor for immediate use in reactions such as Negishi couplings or Reformatsky reactions. nih.govresearchgate.net This "on-demand" synthesis minimizes the handling and storage of potentially unstable organozinc intermediates. nih.govresearchgate.net
Table 3: Key Parameters in Continuous Flow Synthesis of Organozinc Reagents
| Parameter | Description | Typical Range | Significance | Reference |
|---|---|---|---|---|
| Flow Rate | Rate at which the reactant solution is pumped through the reactor. | 0.5 - 30 mL/min | Controls residence time and throughput. | nih.govacs.org |
| Temperature | Temperature of the packed-bed reactor. | 25 - 80 °C | Influences reaction rate and selectivity. | nih.gov |
| Residence Time | Average time the reactant spends in the reactor. | 1.5 - 100 min | Determines the extent of conversion. | acs.orgresearchgate.net |
| Concentration | Concentration of the organic halide in the solvent. | 0.5 - 2.0 M | Affects reaction kinetics and throughput. | acs.org |
| Zinc Bed | A column packed with activated zinc granules or turnings. | ~250-fold excess | Provides a large surface area for the reaction. | acs.org |
This table is interactive and allows for sorting and filtering of the data.
Reactivity and Reaction Mechanisms of 2 Chlorobenzyl Zinc Ii Chloride
Carbon-Carbon Bond Formation Reactions
The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org (2-chlorobenzyl)zinc(II) chloride participates in these reactions, coupling with various aryl and vinyl halides to produce substituted diarylmethanes and other complex structures. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. illinois.edu
The efficiency and substrate scope of the Negishi coupling are highly dependent on the choice of palladium catalyst and ligands. Modern palladacycle precatalysts, in combination with bulky biarylphosphine ligands like RuPhos and SPhos, have been shown to be highly effective for coupling various organozinc reagents under mild conditions, including at room temperature. nih.govmit.edu While specific examples detailing the coupling of this compound are not prevalent in the provided results, the general reactivity of benzylzinc reagents in Negishi couplings is well-established. wikipedia.orguni-muenchen.de The reaction tolerates a wide range of functional groups, which is a key advantage of this methodology. sigmaaldrich.comwikipedia.org
Table 1: Representative Conditions for Negishi Cross-Coupling of Benzylzinc Reagents
| Coupling Partner | Catalyst System (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 2-bromoanisole | Palladacycle precatalyst (0.1) / L3 | THF | 75 | 92 nih.govmit.edu |
| Aryl Chlorides | Pd[P(tBu)3]2 (2) | THF/NMP | 100 | Not Specified nih.gov |
| Aryl Halides | Pd(PPh3)4 | THF | Room Temp | Not Specified wikipedia.org |
This table represents general conditions for Negishi couplings involving related organozinc reagents and is for illustrative purposes.
This compound can undergo acylation reactions with acyl chlorides to form ketones. These reactions are typically mediated by copper(I) salts, such as copper(I) cyanide (CuCN), often in the presence of lithium chloride (LiCl) to enhance solubility and reactivity. acs.org The addition of CuCN facilitates the formation of a more reactive copper-zinc intermediate, which then readily reacts with the acyl chloride.
For instance, the reaction of a similar benzylzinc chloride, 4-fluorobenzylzinc chloride, with 3,3-dimethylbutyryl chloride in the presence of a stoichiometric amount of CuCN·2LiCl proceeds efficiently to give the corresponding ketone in high yield. acs.org This method is highly chemoselective and tolerates various functional groups that might be incompatible with more reactive organometallic reagents like Grignard or organolithium compounds. sigmaaldrich.com
Table 2: Example of Copper-Mediated Acylation of a Benzylzinc Reagent
| Benzylzinc Reagent | Acyl Chloride | Copper Source | Solvent | Conditions | Yield (%) | Reference |
| 4-fluorobenzylzinc chloride | 3,3-dimethylbutyryl chloride | CuCN·2LiCl (1.0 equiv) | THF | -40 °C to 25 °C, overnight | 95 | acs.org |
The Fukuyama coupling is a palladium-catalyzed reaction that forms a ketone from a thioester and an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high chemoselectivity and tolerance of sensitive functional groups like ketones, aldehydes, and aryl halides. wikipedia.orgwikiwand.com The proposed mechanism involves oxidative addition of the thioester to a Pd(0) catalyst, followed by transmetalation with the organozinc compound and reductive elimination to afford the ketone. wikipedia.orgorganic-chemistry.org
While a direct example of this compound in a Fukuyama coupling is not explicitly detailed in the search results, its characteristics as an organozinc halide make it a suitable candidate for such transformations. The reaction can be catalyzed by various palladium sources, including PdCl2(PPh3)2 and Pd/C. wikipedia.orgwikiwand.com Given the functional group tolerance, the chloro-substituent on the aromatic ring of this compound would be expected to be compatible with the reaction conditions.
Organozinc reagents like this compound are sufficiently nucleophilic to add to the electrophilic carbon of carbonyl groups, particularly aldehydes, to form alcohols. libretexts.org This reaction provides a direct route to secondary benzylic alcohols. A key advantage of using organozinc reagents for this transformation is their moderate reactivity, which often allows for additions to occur without the need for a catalyst and with high chemoselectivity, leaving other functional groups such as esters and nitriles intact. sigmaaldrich.comacs.org
The reaction of a benzylic zinc chloride with an aldehyde typically proceeds by mixing the two reagents in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. acs.org For example, the addition of benzylic zinc chlorides to substituted benzaldehydes has been shown to produce the corresponding benzylic alcohols in excellent yields (87-98%). acs.org This demonstrates a reliable method for synthesizing 1-aryl-2-(2-chlorophenyl)ethanol derivatives from this compound and various aromatic aldehydes.
Addition Reactions
Michael Addition Reactions
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org While organozinc halides themselves can be sluggish in this reaction, their reactivity is significantly enhanced after transmetalation, particularly to copper.
The this compound reagent, upon conversion to a higher-order organocuprate, readily participates in Michael addition reactions. This process typically involves adding a copper(I) salt, such as copper cyanide (CuCN) complexed with lithium chloride, to the pre-formed organozinc compound. acs.orgresearchgate.net The resulting copper species is a softer nucleophile and exhibits a strong propensity for 1,4-addition to Michael acceptors like enones. For instance, the copper(I)-mediated addition of a functionalized benzylzinc chloride to cyclohexenone proceeds efficiently to yield the corresponding β-benzylated ketone. acs.org
The general mechanism involves the attack of the benzylic nucleophile at the β-carbon of the unsaturated system, generating a zinc or copper enolate intermediate. This enolate is then protonated during aqueous workup to afford the final 1,4-adduct. libretexts.org The use of organozinc reagents is particularly advantageous due to their high functional group tolerance, allowing for the presence of esters, cyanides, and even ketones on the organometallic species. acs.orgnih.gov
Table 1: Examples of Michael-Type Addition Reactions This table is representative of the types of reactions discussed and may not exclusively use this compound.
| Organozinc Reagent Type | Michael Acceptor | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Functionalized benzylzinc chloride | Cyclohexenone | β-Benzylated ketone | 72 | acs.org |
| Isopropylzinc iodide | Phenyl vinyl sulfone | β-Isopropylated sulfone | 99 | nih.gov |
Non-Catalyzed Saytzeff Reaction
The Saytzeff (or Zaitsev) rule is an empirical guideline used to predict the regioselectivity of elimination reactions, stating that the most substituted (and therefore most stable) alkene is the favored product. wikipedia.orgnumberanalytics.combyjus.comorganic-chemistry.orgmasterorganicchemistry.com These reactions, such as the dehydrohalogenation of alkyl halides or dehydration of alcohols, involve the removal of a proton from a β-carbon and a leaving group from the α-carbon. masterorganicchemistry.com
The primary mode of reactivity for organometallic compounds like this compound is nucleophilic addition or cross-coupling, not acting as a substrate for elimination. There is no evidence in the reviewed literature to suggest that this compound undergoes a non-catalyzed Saytzeff elimination. Its chemical properties are oriented towards the formation of new carbon-carbon bonds through the nucleophilic character of the benzyl (B1604629) group, a pathway antithetical to elimination reactions.
Reformatsky Reaction Pathways
The classical Reformatsky reaction involves the oxidative addition of zinc metal to an α-halo ester, which generates a zinc enolate (a Reformatsky reagent). nrochemistry.comwikipedia.org This enolate then adds to an aldehyde or ketone to produce a β-hydroxy ester. wikipedia.orgbyjus.combeilstein-journals.org
While this compound is not a Reformatsky reagent in the traditional sense (as it is not derived from an α-halo ester), its reaction with carbonyl compounds follows a closely related pathway. This can be described as a Reformatsky-type reaction. The core process involves the in-situ generation of an organozinc nucleophile via oxidative addition of zinc into a carbon-halogen bond, followed by its addition to a carbonyl electrophile. beilstein-journals.org
In this pathway, this compound adds to aldehydes or ketones to form secondary or tertiary alcohols, respectively. The mechanism proceeds via the coordination of the carbonyl oxygen to the Lewis acidic zinc center, followed by the nucleophilic attack of the 2-chlorobenzyl group on the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final alcohol product. This reaction is valued for its operational simplicity and the ability to form the organometallic reagent in the presence of the electrophile. byjus.com
Simmons-Smith Cyclopropanation Applications
The Simmons-Smith reaction is a stereospecific method for synthesizing cyclopropanes from alkenes. It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. This reagent transfers a methylene (B1212753) (CH₂) group to both carbons of the double bond in a concerted fashion.
This compound is not used as a reagent in the Simmons-Smith reaction. The function of zinc in the Simmons-Smith reaction is to form a specific carbenoid species capable of delivering a CH₂ group. This is mechanistically distinct from the role of this compound, which acts as a benzylic nucleophile to transfer a 2-chlorobenzyl group. Therefore, there are no applications of this compound in Simmons-Smith cyclopropanation itself.
Barbier-Type Reactions in Various Media
The Barbier reaction is characterized by the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal, such as zinc, magnesium, or indium. researchgate.net A key distinction from the Grignard reaction is that the organometallic reagent is generated in situ and reacts immediately with the electrophile present in the reaction mixture.
The synthesis and subsequent reaction of this compound is a classic example of a Barbier-type process. Typically, 2-chlorobenzyl chloride is added to a mixture of zinc dust and a carbonyl electrophile in a suitable solvent. nih.gov The organozinc reagent forms and adds to the carbonyl compound in a single operation.
This reaction is effective in various media. Ethereal solvents like tetrahydrofuran (THF) are commonly used, often with LiCl as an additive to facilitate the zinc insertion and solubilize the organozinc species. acs.org Notably, Barbier-type reactions with organozinc reagents can also be performed in aqueous media, which is considered a "greener" approach. nih.gov For example, the zinc-mediated coupling of benzyl halides with aryl halides can occur "on water" at room temperature. nih.gov
Table 2: Solvent Effects in Barbier-Type Reactions This table illustrates general trends in Barbier-type reactions and is not exclusively for this compound.
| Metal | Halide Type | Electrophile | Solvent System | Outcome | Reference |
|---|---|---|---|---|---|
| Zn | Benzyl chloride | Aryl bromide | Water | High yield of cross-coupling product | nih.gov |
| Zn | Benzyl chloride | Benzaldehyde | THF | Good yield of alcohol product | core.ac.uk |
Mannich-Type Multicomponent Reactions Utilizing Organozinc Nucleophiles
The Mannich reaction is a three-component condensation that forms a C-C bond between a compound with an acidic proton, an aldehyde, and a primary or secondary amine. The key intermediate is an iminium ion, formed from the reaction of the amine and aldehyde, which is then attacked by a nucleophile.
Organozinc reagents, including benzylic species analogous to this compound, can serve as effective carbon nucleophiles in organometallic Mannich reactions. acs.orgacs.orgnih.gov This multicomponent reaction allows for the direct synthesis of complex α-branched amines. nih.govresearchgate.net The pathway involves the in-situ formation of an iminium ion from an aldehyde and a secondary amine. The this compound then adds to the electrophilic iminium carbon, forming a new C-C bond. acs.org This process provides a straightforward route to α,β-disubstituted β-arylethylamines. researchgate.net The reaction can be performed by adding the pre-formed organozinc reagent to the other components, or under Barbier-type conditions where the organozinc is generated in the presence of the amine and aldehyde. acs.orgacs.org
Transmetalation Processes Involving this compound
Transmetalation, the transfer of an organic ligand from one metal to another, is a fundamental process in organometallic chemistry that greatly expands the synthetic utility of this compound. d-nb.info This reagent can undergo transmetalation to various other metals, most notably copper and palladium, to either enhance reactivity or participate in catalytic cross-coupling cycles. acs.orgcore.ac.uk
Transmetalation to Copper: Organozinc reagents are considered relatively "hard" nucleophiles. For reactions that benefit from "softer" nucleophiles, such as Michael additions or acylations with acid chlorides, transmetalation to copper is employed. researchgate.netd-nb.info Treating this compound with a copper(I) salt like CuCN·2LiCl generates a more reactive organocopper or cuprate (B13416276) species. acs.orgcore.ac.uk This resulting copper reagent can then efficiently undergo reactions like acylation with ethyl cyanoformate (Mander's reagent) or conjugate addition to enones, pathways where the original organozinc reagent is less effective. acs.orgcore.ac.uknih.gov
Transmetalation to Palladium in Cross-Coupling Reactions: this compound is an excellent coupling partner in palladium-catalyzed Negishi cross-coupling reactions. core.ac.uk The catalytic cycle involves the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a Pd(0) complex, followed by transmetalation. In this key step, the 2-chlorobenzyl group is transferred from zinc to the palladium(II) center, displacing the halide on the palladium. youtube.com The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired cross-coupled product and regenerates the Pd(0) catalyst. illinois.eduacs.orgresearchgate.net This methodology allows for the efficient synthesis of diarylmethanes and other complex structures. nih.gov
Functional Group Tolerance and Chemoselectivity in Transformations
A significant feature of benzylic zinc chlorides, including the 2-chloro substituted variant, is their remarkable tolerance for a wide array of sensitive functional groups within the same molecule. nih.govrsc.org This chemoselectivity is crucial for multi-step organic syntheses, as it obviates the need for extensive protecting group strategies.
Research has demonstrated that benzylic zinc chlorides can be prepared from benzylic chlorides bearing various functional groups, which remain stable during the formation of the organozinc reagent and its subsequent reactions. acs.orgntnu.edu.tw The presence of lithium chloride (LiCl) is often crucial for mediating the smooth conversion of benzylic chlorides to their corresponding zinc reagents at room temperature, effectively preventing significant homo-coupling side reactions. acs.orgnih.gov
The stability of several key functional groups has been documented:
Keto Group: The ketone functionality is notably stable in benzylic zinc chlorides. acs.org Studies have shown that even when a ketone is present on the aromatic ring, the corresponding benzylic zinc chloride can be formed and utilized in further reactions without the ketone group undergoing undesired side reactions like enolization. acs.orgcore.ac.uk For instance, 3-propionyl benzylic zinc chloride exhibits a half-life of 27 days at 25°C, indicating substantial stability. acs.org Even the more reactive acetyl-substituted benzylic zinc reagent is stable for several days, with a half-life of 2 days at the same temperature. acs.orgcore.ac.uk
Cyano Group: The cyano (nitrile) group is well-tolerated during the formation and reaction of benzylic zinc chlorides. acs.orgntnu.edu.tw Benzylic chlorides containing a cyano substituent can be effectively converted to the zinc organometallic, which can then participate in reactions with various electrophiles. acs.org
Carbethoxy Group: Similar to keto and cyano groups, the carbethoxy (ester) functionality is compatible with the conditions required for the preparation and subsequent transformation of benzylic zinc chlorides. acs.orgntnu.edu.tw This allows for the direct use of ester-containing starting materials in the synthesis of more complex molecules.
The table below summarizes the compatibility and stability of these functional groups during the formation of benzylic zinc reagents.
| Functional Group | Stability during Reagent Formation | Notes |
| Keto | High | Remarkably stable towards enolization. The 3-propionylbenzylzinc chloride has a half-life of 27 days at 25°C. acs.orgcore.ac.uk |
| Cyano | High | Compatible with LiCl-mediated zinc insertion conditions. acs.orgnih.govntnu.edu.tw |
| Carbethoxy | High | The ester group is well-tolerated in the preparation and subsequent reactions of the zinc reagent. acs.orgntnu.edu.tw |
Mechanistic Investigations of Key Transformations
The key transformations involving this compound and related benzylic zinc reagents encompass their formation and their subsequent reaction with electrophiles.
The formation of benzylic zinc chlorides via the direct insertion of zinc dust into benzylic chlorides is thought to proceed through a radical mechanism. core.ac.uk The rate of zinc insertion correlates with the stability of the potential benzylic radical intermediate. core.ac.uk Substituents on the aromatic ring that can stabilize a radical will facilitate a faster insertion reaction. core.ac.uk
The reactions with electrophiles can proceed through different mechanistic pathways depending on the nature of the electrophile and the presence of catalysts.
Uncatalyzed Reactions: The high reactivity of benzylic zinc chlorides allows for efficient uncatalyzed additions to certain electrophiles, such as aldehydes. acs.org This reactivity stems from the inherent nucleophilicity of the benzylic carbon-zinc bond.
Copper(I)-Mediated Reactions: For reactions with other electrophiles, such as acid chlorides, a transmetalation step with a copper(I) salt like CuCN·2LiCl is often employed. acs.orgntnu.edu.tw This generates a more reactive organocopper species in situ. The subsequent reaction with the electrophile then proceeds via a mechanism typical for organocuprates.
Palladium-Catalyzed Cross-Coupling: Benzylic zinc chlorides are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. acs.org The generally accepted mechanism for these transformations involves a catalytic cycle:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to an aryl or vinyl halide/triflate.
Transmetalation: The organozinc reagent, this compound, transfers its organic group to the palladium(II) complex, replacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.
The stability of the benzylic carbocation, which is resonance-stabilized by the adjacent aromatic ring, is a key factor influencing the reactivity in reactions that may have some SN1 character. chemistrysteps.com
Applications of 2 Chlorobenzyl Zinc Ii Chloride in Advanced Organic Synthesis
Stereoselective Synthesis Methodologies (e.g., asymmetric addition reactions)
The asymmetric addition of organozinc reagents to carbonyl compounds is a well-established method for producing chiral alcohols, which are crucial components of many natural products and drugs. derpharmachemica.com This is typically achieved by using a stoichiometric or catalytic amount of a chiral ligand, such as an amino alcohol, that coordinates to the zinc atom and directs the facial attack of the organometallic reagent on the prochiral carbonyl group. derpharmachemica.comnih.gov Ligands of diverse structures have been developed, leading to high enantioselectivity in the addition of dialkylzinc reagents to a wide range of aldehydes. nih.govnih.gov
However, while the field of catalytic asymmetric organozinc additions is mature for dialkylzinc reagents, the development of analogous reactions for arylzinc and benzylzinc reagents is less advanced. nih.gov Although some catalysts have shown good enantioselectivity for the addition of diphenylzinc (B92339) to aldehydes, their general applicability to other arylzinc reagents has not been fully explored. nih.gov Specific, well-documented examples of (2-chlorobenzyl)zinc(II) chloride being used directly in highly stereoselective or catalytic asymmetric addition reactions are not prominent in the surveyed literature. Further research is needed to explore the potential of chiral ligands to control the stereochemical outcome of reactions involving this specific reagent. nih.govnih.gov
Synthesis of Complex Molecular Architectures and Intermediates
This compound is a versatile reagent for building complex molecules, leveraging its reactivity in cross-coupling and addition reactions to create valuable intermediates.
Phenylacetic acid derivatives are important structural motifs found in numerous pharmaceuticals and agrochemicals. nih.govresearchgate.net this compound provides an efficient route to these compounds. Research has demonstrated two effective methods for this transformation. nih.gov The first involves a Palladium-catalyzed Negishi acylation with ethyl chloroformate, while the second utilizes a copper-mediated acylation with Mander's reagent after transmetalation. nih.gov These methods provide reliable access to phenylacetic acid esters, which can be further elaborated. nih.gov For instance, the carbonylation of o-chlorobenzyl chloride, a precursor to the zinc reagent, can yield o-chlorophenylacetic acid with high purity and yield. rsc.org
Table 1: Synthesis of Phenylacetic Acid Ethyl Ester from this compound
| Method | Catalyst/Mediator | Reagent | Yield | Citation |
|---|---|---|---|---|
| Pd-Catalyzed Acylation | Pd(PPh₃)₄ | Ethyl Chloroformate | 81% | nih.gov |
The high reactivity of benzylic zinc chlorides allows for their efficient reaction with various electrophiles to produce functionalized ketones and benzylic alcohols. nih.gov
Ketone Synthesis: Through a copper(I)-mediated acylation, benzylic zinc chlorides react with acid chlorides to furnish ketones in excellent yields. For example, the reaction of a related functionalized benzylic zinc chloride with 3,3-dimethylbutyryl chloride proceeds smoothly to give the corresponding ketone. nih.gov
Benzylic Alcohol Synthesis: this compound and its derivatives readily add to aldehydes, often without the need for a catalyst, to afford secondary benzylic alcohols. These reactions are typically high-yielding and serve as a direct method for constructing these important structural units. nih.gov
Table 2: Synthesis of Ketones and Alcohols from Benzylic Zinc Chlorides
| Product Type | Reactant 1 (Zinc Reagent) | Reactant 2 (Electrophile) | Yield | Citation |
|---|---|---|---|---|
| Ketone | 4-Fluorobenzylzinc chloride | 3,3-Dimethylbutyryl chloride | 95% | nih.gov |
| Benzylic Alcohol | This compound | 4-Cyanobenzaldehyde | 98% | nih.gov |
The application of this compound and related reagents is particularly significant in the synthesis of pharmaceutical compounds. A notable example is its use in a concise synthesis of Papaverine, an opium alkaloid used as a vasodilator. nih.gov The synthesis involves a palladium-catalyzed cross-coupling between a functionalized benzylzinc reagent and an iodinated isoquinoline (B145761) precursor, demonstrating the reagent's utility in constructing complex heterocyclic systems. nih.gov
Furthermore, the 2-chlorobenzyl and 2-chlorophenyl moieties are central to the structure of major antiplatelet drugs like Ticlopidine and Clopidogrel. nih.govnih.gov These drugs are critical in treating and preventing thrombotic events such as heart attacks and strokes. derpharmachemica.comnih.gov A highly productive synthesis of Ticlopidine utilizes a closely related organozinc nucleophile, 2-chlorophenyl zinc bromide, in a multi-component reaction. nih.gov This underscores the value of chlorinated aromatic organozinc species as key building blocks for accessing this important class of pharmaceuticals. nih.gov
A key advantage of using this compound is the ability to prepare it and related reagents bearing a wide array of other functional groups on the aromatic ring. The LiCl-mediated insertion of zinc dust is compatible with substituents such as fluoro, bromo, and iodo groups. nih.gov This tolerance allows for the creation of a library of functionalized benzylzinc reagents that can subsequently be used in cross-coupling or addition reactions. This methodology effectively enables the functionalization of diverse aromatic systems, providing a pathway to polyfunctional molecules that would be difficult to access through other means. nih.govnih.gov
Role in Process Intensification and Scalability for Preparative and Industrial Organic Chemistry
The practical utility of a chemical reagent is heavily dependent on its accessibility and the robustness of its preparation on a larger scale. The synthesis of this compound via the lithium chloride-mediated insertion of commercial zinc dust into 2-chlorobenzyl chloride is a prime example of a scalable and efficient process. nih.gov This method is performed at room temperature, proceeds in near-quantitative yield (99%), and significantly minimizes the formation of homocoupling byproducts, which are often a challenge in organometallic preparations. nih.gov
These features—mild conditions, high yield, operational simplicity, and high purity of the resulting reagent—are all critical for process intensification and scalability in both preparative and industrial organic chemistry. The development of such robust methods is essential for the large-scale synthesis of pharmaceutical intermediates, as seen in the productive approaches to antiplatelet drugs like Ticlopidine, which also rely on organozinc intermediates. nih.gov The efficiency of the zinc reagent formation is a key step that facilitates its broader application in manufacturing valuable, complex molecules. derpharmachemica.comnih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthesis Methods for Organozinc Chlorides
The preparation of organozinc chlorides is a cornerstone of their application. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. A primary objective is to move away from harsh or stoichiometric activators and solvents. The direct insertion of metallic zinc into organic halides is a convenient pathway for synthesizing organozinc reagents. nih.gov However, this process can be hindered by the formation of a passivating zinc oxide layer on the metal's surface. researchgate.net
Current research addresses this challenge through various activation methods. For instance, the use of lithium chloride as an activating agent has been shown to facilitate the synthesis of organozinc reagents in THF by decreasing the required reaction temperatures and avoiding the need for high-boiling polar aprotic cosolvents. nih.gov Mechanistic studies have revealed that lithium chloride accelerates the solubilization of surface-bound organozinc intermediates that are formed after the initial oxidative addition. nih.gov
Another avenue of exploration is the use of highly reactive "Rieke zinc," produced by the in-situ reduction of ZnCl2 with potassium. wikipedia.org This activated form of zinc reacts directly with a variety of organic halides, including those with sensitive functional groups like nitriles, esters, and amides, which is a significant advantage over traditional organometallic reagents like Grignard or organolithium reagents. sigmaaldrich.com
Future efforts will likely concentrate on discovering new, more environmentally benign activating agents and solvent systems. The goal is to develop protocols that are not only efficient and high-yielding but also minimize waste and energy consumption, aligning with the principles of green chemistry.
Exploration of New Catalytic Systems for Enhanced Reactivity and Stereoselectivity
While organozinc reagents are valued for their functional group tolerance, their reactivity can be modest. d-nb.info Consequently, a major thrust of future research is the discovery and development of new catalytic systems to unlock novel reaction pathways and enhance both reactivity and stereoselectivity.
Palladium- and nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, are well-established methods that utilize organozinc reagents. wikipedia.org However, the development of more active and robust catalysts, particularly for challenging couplings like those involving alkyl halides, remains an active area of research. wikipedia.org
Beyond traditional palladium and nickel catalysts, researchers are exploring other metals and catalyst designs. For example, iron and cobalt catalysts have been employed for C-N bond formation using organozinc reagents. thieme-connect.com Furthermore, the use of non-metallic catalysts is an emerging trend. The tBu-P4 base, for instance, has been identified as an excellent catalyst for activating organozinc reagents in SN2' reactions of α,β-unsaturated esters. nih.gov
A significant frontier is the development of catalysts for enantioselective transformations. The ability to perform highly diastereoselective and enantioselective cross-couplings with configurationally stable alkylzinc species opens up possibilities for producing enantiomerically enriched products, which is of paramount importance in pharmaceutical synthesis. thieme-connect.com The design of novel chiral ligands that can effectively control the stereochemical outcome of reactions involving organozinc reagents is a key focus. organicchemistrydata.org
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for the rational design of new reagents and catalysts. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and computational modeling to elucidate the intricate details of organozinc reactions.
Techniques such as single-particle fluorescence microscopy are being used to directly observe organozinc intermediates on the surface of zinc metal during their formation. escholarship.org This provides unprecedented insight into the kinetics and mechanisms of the oxidative addition and solubilization steps. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing the speciation of organozinc reagents in solution, which can be complex and influenced by factors like solvents and additives. nih.govresearchgate.net
In parallel, computational methods, particularly Density Functional Theory (DFT) calculations, are becoming indispensable for modeling reaction pathways and understanding the structures of intermediates and transition states. researchgate.netrsc.org For example, DFT calculations have been used to investigate the stability of in-situ generated organozinc cations in catalytic hydroamination reactions. acs.org The combination of experimental data from techniques like Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy with computational modeling allows for the detailed structural characterization of gas-phase organozinc ions. researchgate.net
These combined approaches will be instrumental in unraveling the roles of solvents, additives, and catalyst structures in influencing the reactivity and selectivity of organozinc reagents, paving the way for more predictable and efficient synthetic methods. researchgate.netrsc.orgchemrxiv.org
Expansion of Synthetic Utility in Target-Oriented and Diversity-Oriented Synthesis
The unique reactivity profile of organozinc reagents, particularly their tolerance for a wide array of functional groups, makes them highly valuable tools in complex molecule synthesis. sigmaaldrich.comd-nb.info Future research will continue to expand their application in both target-oriented synthesis (the synthesis of a specific, often complex, molecule) and diversity-oriented synthesis (the creation of large libraries of structurally diverse molecules).
In target-oriented synthesis, the chemoselectivity of organozinc reagents is a major advantage, allowing for their use in the late-stage functionalization of complex intermediates without the need for extensive protecting group strategies. researchgate.net The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of a carbonyl substrate, is particularly useful in this context. wikipedia.org
For diversity-oriented synthesis, the development of robust and general methods for preparing and coupling a wide range of functionalized organozinc reagents is essential. acs.org The ability to rapidly generate libraries of compounds is crucial for drug discovery and materials science. Tandem reactions, where a single organozinc reagent undergoes multiple sequential transformations in one pot, are particularly powerful for rapidly building molecular complexity. rsc.org
Future work will likely focus on developing new tandem reaction sequences and expanding the scope of organozinc reagents in multicomponent reactions, further enhancing their utility in creating diverse molecular architectures.
Integration of Flow Chemistry and Automation in Organozinc Chemistry
The integration of continuous flow chemistry and automation represents a paradigm shift in how chemical synthesis is performed, and organozinc chemistry is at the forefront of this revolution. researchgate.netdp.tech The often sensitive and reactive nature of organozinc reagents makes them ideal candidates for on-demand generation and immediate use in flow systems, which offers significant advantages in terms of safety, scalability, and reproducibility. researchgate.netvapourtec.comacs.org
Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, leading to improved efficiency and selectivity. dp.tech The continuous formation of organozinc halides using a packed-bed of metallic zinc has been successfully demonstrated, allowing for their direct use in subsequent reactions like Negishi couplings. vapourtec.comresearchgate.net This approach avoids the issues associated with the handling and storage of sensitive organometallic reagents. acs.orgacs.org
Automation is a key enabling technology for realizing the full potential of flow chemistry. beilstein-journals.org Automated systems can perform multi-step syntheses, including reaction optimization, workup, and purification, with minimal human intervention. beilstein-journals.org The development of automated flow platforms for the synthesis and reaction of organozinc reagents will be a major focus of future research, enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netbeilstein-journals.org
The combination of flow chemistry and automation will not only make the use of organozinc reagents more accessible and safer but also facilitate the transition from laboratory-scale discovery to industrial-scale production. acs.orgacs.org
Q & A
Basic: What are the common synthetic routes for preparing (2-chlorobenzyl)zinc(II) chloride, and what analytical methods validate its purity?
Methodological Answer:
this compound is typically synthesized via transmetallation or Grignard-type reactions. A validated approach involves reacting 2-chlorobenzyl chloride with zinc metal in anhydrous tetrahydrofuran (THF) under inert conditions . For purity validation:
- 1H/13C NMR identifies structural integrity by confirming resonances for the benzyl and zinc-bound chloride groups.
- X-ray crystallography resolves coordination geometry, critical for confirming the tetrahedral or distorted tetrahedral structure common in zinc organometallics .
- Elemental analysis ensures stoichiometric ratios (e.g., Zn:Cl ratio) .
Basic: How should researchers handle this compound to mitigate hygroscopicity and hydrolysis?
Methodological Answer:
Due to zinc chloride’s hygroscopic nature and the hydrolytic sensitivity of benzyl-zinc bonds:
- Conduct reactions under strict anhydrous conditions (e.g., Schlenk line, glovebox).
- Use dry solvents (e.g., THF distilled over Na/benzophenone).
- Store the compound in sealed, argon-flushed vials with desiccants (e.g., molecular sieves) .
Advanced: How do reaction mechanisms differ when using 2-chlorobenzyl chloride vs. brominated analogs in organozinc syntheses?
Methodological Answer:
While 2-chlorobenzyl chloride is less reactive than brominated analogs, it reduces undesired Wurtz coupling byproducts due to slower oxidative addition kinetics . Key considerations:
- Solvent choice : THF (higher boiling point) facilitates reactions at elevated temperatures, compensating for lower reactivity .
- Catalyst optimization : Additives like LiCl enhance zinc activation by solubilizing intermediates.
- Kinetic monitoring : Use in-situ IR or 13C NMR to track reaction progress and identify side products .
Advanced: What spectroscopic contradictions arise in characterizing this compound, and how can they be resolved?
Methodological Answer:
Discrepancies in NMR data (e.g., shifted benzyl proton signals) may arise from:
- Solvent effects : Polar solvents (DMSO) vs. non-polar (CDCl3) alter resonance splitting.
- Coordination dynamics : Labile Zn–Cl bonds may cause signal broadening; use low-temperature NMR (-40°C) to "freeze" equilibria .
- Impurity interference : Trace HCl or moisture generates Zn(OH)Cl byproducts; validate with TGA (thermal decomposition profiles) .
Advanced: How does the coordination environment of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
The tetrahedral geometry of Zn(II) centers promotes ligand exchange, enabling transmetallation in Negishi couplings. Key factors:
- Steric effects : The 2-chloro substituent hinders axial coordination, favoring bidentate binding in catalytic cycles.
- Electronic effects : Electron-withdrawing Cl groups polarize the Zn–C bond, enhancing electrophilicity for aryl transfer .
- Stoichiometric studies : Titration with Pd catalysts (e.g., Pd(PPh3)4) monitors ligand displacement via 31P NMR .
Advanced: What decomposition pathways are observed under thermal or oxidative stress, and how can stability be improved?
Methodological Answer:
Thermogravimetric analysis (TGA) reveals two primary pathways:
Thermolysis : Above 150°C, Zn–C bond cleavage releases 2-chlorotoluene and ZnCl2 residues .
Oxidation : Exposure to O2 generates benzaldehyde derivatives via radical intermediates.
Mitigation strategies :
- Add radical scavengers (e.g., BHT) to suppress oxidation.
- Encapsulate in ionic liquids (e.g., [BMIM][PF6]) to stabilize the Zn center .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:
- Bond dissociation energies (BDEs) for Zn–C and Zn–Cl bonds to predict transmetallation efficiency.
- Transition states for ligand exchange with Pd or Ni catalysts .
- Solvent effects : COSMO-RS simulations optimize solvent polarity for reaction kinetics .
Advanced: What strategies address contradictions in reported catalytic efficiencies of zinc organometallics?
Methodological Answer:
Discrepancies often stem from:
- Purity variability : Trace ZnCl2 (hygroscopic byproduct) poisons catalysts; purify via sublimation .
- Ligand lability : Use chelating ligands (e.g., TMEDA) to stabilize the Zn center during catalysis.
- Standardized protocols : Replicate literature methods with controlled variables (e.g., humidity <1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
